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Compound of Interest

Compound Name: Paniculidine B

Cat. No.: B044587

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic properties of the indole alkaloid Paniculidine B, with a comparative analysis
against the well-characterized biogenic amine, Tryptamine.

This guide provides a comprehensive comparison of the spectroscopic data for Paniculidine
B, a naturally occurring indole alkaloid isolated from Murraya paniculata, and Tryptamine, a
fundamental indole-containing compound. This analysis is intended to serve as a valuable
resource for the identification, characterization, and further investigation of these and related
compounds in drug discovery and phytochemical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Paniculidine B and Tryptamine,
covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy.

'H and **C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules. The *H and 3C NMR data provide detailed information about
the chemical environment of each hydrogen and carbon atom within the molecule.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Atom Position

L ) Tryptamine (DMSO-ds, 400
Paniculidine B (Predicted)

MHZz)[1]

H-1 (NH) - 10.86 (br s)
H-2 - 7.13(s)

H-4 - 7.34-7.36 (M)
H-5 - 6.97-6.99 (M)
H-6 - 7.06-7.08 (m)
H-7 - 7.51-7.53 (d)
H-a (CH2) - 2.81-2.85 (1)
H-B (CH-2) - 2.75-2.78 (1)

Paniculidine B Specific

Protons
OCHs Data not available -
CH Data not available -

CHz (alkyl chain)

Data not available -

CHs Data not available -
CH20H Data not available -
OH Data not available -

Note: Experimental *H NMR data for Paniculidine B is not readily available in the searched

literature. The table will be updated as soon as the data is found.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Tryptamine (DMSO-de,

Atom Position Paniculidine B (Predicted)
15.09 MHz)[1]

C-2 - 122.53
C-3 - 112.60
C-3a - 127.40
c-4 - 118.30
C-5 - 118.06
C-6 - 120.75
C-7 - 111.29
C-7a - 136.34
C-a (CH2) - 42.71
C-B (CH2) - 29.55

Paniculidine B Specific

Carbons

OCHs Data not available -
C (indole) Data not available -
CH Data not available -
CHz (alkyl chain) Data not available -
CHs Data not available -
CH20H Data not available -

Note: Experimental 13C NMR data for Paniculidine B is not readily available in the searched
literature. The table will be updated as soon as the data is found.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, which is crucial for determining the molecular weight and elucidating the structure.
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Table 3: Mass Spectrometry Data

Parameter Paniculidine B Tryptamine
Molecular Formula C14H19NO2 CioH12N2
Molecular Weight 233.31 g/mol 160.22 g/mol
lonization Mode ESI-MS (predicted) ESI-MS/MS
[M+H]* (m/z) 234.1494 161.1124

Key Fragment lons (m/z)

Data not available

144.0873, 130.0651,
117.0772, 91.0542

Note: Experimental mass spectrometry fragmentation data for Paniculidine B is not readily

available in the searched literature.

Infrared Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data (cm~1)

Functional Group

Paniculidine B (Predicted)

Tryptamine (Mull)[1]

O-H Stretch (alcohol) ~3400-3200 -

N-H Stretch (indole) - ~3400

C-H Stretch (aromatic) ~3100-3000 ~3050

C-H Stretch (aliphatic) ~2960-2850 ~2930, 2850
C=C Stretch (aromatic) ~1600, ~1470 ~1620, 1450
C-0O Stretch (alcohol) ~1050 -

C-0O Stretch (methoxy) ~1250, ~1030 -

C-N Stretch ~1340 ~1340
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Note: Experimental IR data for Paniculidine B is not readily available in the searched
literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation and the
specific requirements of the analysis.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified compound (Paniculidine B or Tryptamine)
are dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD) in an NMR tube. The
choice of solvent depends on the solubility of the compound and the desired chemical shift
reference.

Data Acquisition: *H NMR, 3C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-
field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Standard pulse sequences are used to obtain the proton spectrum.

e 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance
sensitivity.

e 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations
between protons, between protons and carbons, and long-range proton-carbon correlations,
respectively, which are essential for unambiguous signal assignment.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,
methanol or acetonitrile) with or without the addition of a small amount of acid (e.g., formic
acid) to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using
an electrospray ionization (ESI) source.
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e Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge
ratio of the molecular ion ((M+H]* or [M-H]").

e Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced
dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable

structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

o Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with
potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

e Solid or Liquid Samples (ATR): The sample is placed directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The background spectrum (of air or the ATR crystal) is first recorded and
automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Paniculidine B.
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General Workflow for Spectroscopic Analysis of Natural Products

Isolation & Purification

Plant Material
(e.g., Murraya paniculata)

l

Extraction

l

Chromatographic Separation
(e.g., HPLC, Column Chromatography)

l

Isolated Pure Compound
(e.g., Paniculidine B)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H, 3C, 2D NMR) (ESI-MS, MS/MS) (FTIR)

Data Interpretation & Structure Elucidation

NMR Data Analysis MS Data Analysis IR Data Analysis

'

—— P Structure Elucidation |<€————

Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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